Product packaging for Formamidine Hydroiodide(Cat. No.:CAS No. 879643-71-7)

Formamidine Hydroiodide

Cat. No.: B1342929
CAS No.: 879643-71-7
M. Wt: 171.969 g/mol
InChI Key: QHJPGANWSLEMTI-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Science

Formamidine (B1211174) hydroiodide is a white to off-white crystalline solid that is soluble in polar solvents. riyngroup.com Its chemical formula is CH₅IN₂, and it is characterized by its hygroscopic nature. In the broader context of chemical research, formamidine hydroiodide is a key building block, particularly in the field of materials science and optoelectronics. pubcompare.ai It serves as a precursor for the synthesis of formamidinium-based perovskite materials, which are at the forefront of next-generation solar cell technology. riyngroup.com

The compound's significance lies in its ability to influence the properties of these materials, leading to enhanced performance in various devices. Beyond its primary application in solar cells, it is also utilized in the synthesis of light-emitting diodes (LEDs), photodetectors, and lasers.

Significance of this compound as a Precursor and Reagent

As a precursor, this compound is indispensable in the production of formamidinium lead iodide (FAPbI₃) perovskites. These perovskites exhibit superior thermal stability and a more optimal bandgap for solar energy conversion compared to their earlier methylammonium-based counterparts. ossila.com The use of this compound allows for the creation of perovskite materials with bandgaps in the range of 1.45 to 1.51 electron volts, which is close to the theoretical optimum for single-junction solar cells.

In organic synthesis, this compound acts as a versatile reagent. It can participate in various chemical reactions, including oxidation, reduction, and substitution. Depending on the reaction conditions, it can function as a nucleophile or an electrophile, enabling the formation of diverse nitrogen-containing compounds. This versatility makes it a valuable tool for chemists in the development of new molecules and materials.

Historical Development and Emerging Research Trends

The prominence of this compound in scientific research began to rise in the early 2010s as scientists sought more stable and efficient alternatives to methylammonium (B1206745) lead iodide perovskites. A significant milestone was achieved in 2014 when formamidinium-based perovskites were introduced, demonstrating enhanced thermal stability. This discovery spurred extensive research into optimizing the properties of materials derived from this compound.

Throughout the late 2010s and into the 2020s, research has focused on improving the stability and efficiency of formamidinium-based perovskite solar cells further. researchgate.net Current research trends include:

Doping and Halide Alloying: Introducing other elements or halides to enhance stability and tune the material's properties. researchgate.net

Additive Engineering: Incorporating additives like methylammonium chloride (MACl) or 2-fluoroethylamine hydrochloride (FEACl) to facilitate the formation of the desired perovskite phase and improve film quality. acs.orgacs.org

Interface Modification: Altering the interfaces between different layers in the solar cell to improve charge extraction and reduce recombination. researchgate.net

Crystallization Control: Developing new methods to control the crystallization process of the perovskite film, leading to higher quality and more uniform layers. ossila.com

These research efforts have led to certified power conversion efficiencies exceeding 26% for single-junction perovskite solar cells, highlighting the critical role of this compound in advancing photovoltaic technology. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula CH₅IN₂
Molecular Weight 171.97 g/mol
Appearance White to almost white powder/crystals
Melting Point 242 °C (decomposes)
CAS Number 879643-71-7

Note: Data sourced from multiple references. ossila.comalfa-chemistry.comavantorsciences.com

Table 2: Key Research Findings and Applications

Research AreaFinding/ApplicationReference(s)
Perovskite Solar Cells Precursor for formamidinium lead iodide (FAPbI₃) with a narrower bandgap (~1.48 eV) and improved thermal stability compared to methylammonium-based perovskites. ossila.com
Organic Synthesis Reagent for creating formamidinium-based compounds; participates in oxidation, reduction, and substitution reactions.
Optoelectronics Used in the production of high-efficiency and stable light-emitting diodes (LEDs), photodetectors, and lasers. solaveni.com
Materials Science Enables the formation of perovskite materials with tunable bandgaps for optimized light absorption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5IN2 B1342929 Formamidine Hydroiodide CAS No. 879643-71-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanimidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPGANWSLEMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.969 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879643-71-7
Record name methanimidamide;hydroiodide
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Ii. Advanced Synthesis Methodologies and Precursor Engineering of Formamidine Hydroiodide

Refined Synthetic Routes and Reaction Condition Optimization

The synthesis of high-purity formamidine (B1211174) hydroiodide is paramount for achieving high-performance perovskite solar cells. Various synthetic methodologies have been developed to enhance purity, scalability, and environmental sustainability.

A prevalent and effective method for synthesizing formamidine hydroiodide involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid. In a typical procedure, formamidinium acetate is dissolved in a solvent such as ethanol (B145695), followed by the slow addition of hydroiodic acid. The reaction mixture is stirred at a moderately elevated temperature, for instance, 50 °C, for a couple of hours to ensure complete reaction. Subsequently, the solvent is removed under vacuum, and the resulting crude product is purified. Purification often involves washing the solid with a solvent in which FAI has low solubility, like diethyl ether, to remove unreacted starting materials and byproducts. semanticscholar.orgnih.govresearchgate.net

Another established route starts from formamide (B127407) and hydroiodic acid. In this method, formamide is reacted with a molar excess of hydroiodic acid, typically with stirring at around 50°C. After the reaction, the product is dried, washed with diethyl ether, and then recrystallized from ethanol to yield a white-yellow powder. rsc.org

Recrystallization is a critical step in achieving high purity. The crude FAI is dissolved in a suitable solvent, such as ethanol, at an elevated temperature to create a supersaturated solution. As the solution cools, pure FAI crystallizes, leaving impurities behind in the solvent. This process can be repeated multiple times to achieve the desired purity level. semanticscholar.orgresearchgate.netrsc.org The resulting white, flake-like crystals are then thoroughly dried under vacuum to remove any residual solvent. semanticscholar.org

Table 1: Comparison of High-Purity Synthesis Routes for this compound

Starting Materials Key Reaction Conditions Purification Steps Typical Appearance of Product
Formamidinium Acetate, Hydroiodic Acid Reaction in ethanol at 50°C for 2 hours Solvent evaporation, washing with chloroform, recrystallization from ethanol/diethyl ether Yellow crystals
Formamide, Hydroiodic Acid Reaction with excess hydroiodic acid at 50°C for 10 minutes Drying, washing with diethyl ether, multiple recrystallizations with ethanol White-yellow powder
Formamidinium Acetate, Hydroiodic Acid Reaction in an ice bath for 2 hours Rotary evaporation, washing with diethyl ether, multiple recrystallizations with ethanol/diethyl ether White solid

While many lab-scale syntheses of FAI utilize organic solvents, there is a growing interest in developing more environmentally friendly and scalable aqueous-based methods. A common synthesis involves dissolving formamidine acetate in an aqueous solution of hydroiodic acid. semanticscholar.org This approach eliminates the need for large quantities of volatile organic solvents, thereby reducing the environmental footprint of the synthesis.

Life cycle assessments (LCA) on the production of perovskite layers have highlighted the significant environmental impact of solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rsc.org Research into "green" solvents, which are often bio-based and have lower toxicity, is ongoing to make the entire lifecycle of perovskite solar cells more sustainable. researchgate.netox.ac.uk The substitution of methylammonium (B1206745) iodide with formamidinium iodide in perovskite formulations has been shown to generally improve the environmental profile. rsc.org The development of scalable synthesis routes for FAI in aqueous media or green solvents is a crucial step towards the commercialization of perovskite technology.

The choice of solvent plays a critical role not only in the synthesis and purification of FAI but also in its subsequent use in perovskite film formation. During synthesis, the solvent must effectively dissolve the reactants while allowing for the crystallization of a pure product upon cooling or the addition of an anti-solvent. Ethanol is a commonly used solvent for the recrystallization of FAI due to its ability to dissolve FAI at higher temperatures and yield high-purity crystals upon cooling. nih.govresearchgate.netrsc.org

In the context of perovskite solar cell fabrication, particularly in two-step sequential deposition methods, the solvent used to dissolve FAI significantly influences the morphology of the resulting formamidinium lead iodide (FAPbI₃) film. Studies have shown that the properties of the solvent, such as viscosity, electric permittivity, and polarizability, can affect the grain size and crystallinity of the perovskite film. For instance, when using alcohols as solvents for FAI, a correlation has been observed between the solvent's properties and the final film morphology. mdpi.com The use of tert-butanol (B103910) as a solvent for FAI has been shown to produce FAPbI₃ films with large grain sizes, which is generally desirable for reducing grain boundaries and improving device performance. mdpi.com

Table 2: Influence of FAI Solvent on FAPbI₃ Perovskite Film Properties in a Two-Step Deposition

Solvent for FAI Resulting FAPbI₃ Grain Size (µm) Key Observation
Isopropanol 0.2–0.5 Smaller grain size
n-Butanol 0.2–1 Incomplete conversion with excess PbI₂
tert-Butanol 2–5 Very large grain size with preferred orientation

Precursor Purity and its Impact on Downstream Applications

The purity of this compound is a critical factor that dictates the performance and stability of the resulting perovskite solar cells. Even trace amounts of impurities can have a detrimental effect on the optoelectronic properties of the perovskite film.

Trace impurities in FAI precursors can act as nucleation sites for defects in the perovskite crystal lattice, leading to increased charge carrier recombination and reduced device efficiency and stability. scispace.com Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the FAI itself. For example, the presence of Sn(IV) impurities in formamidinium tin iodide (a related perovskite material) has been shown to be detrimental, and strategies have been developed to suppress their formation. nih.govethz.chacs.orgosti.gov

Mitigation strategies for impurities primarily revolve around careful purification of the FAI precursor. As mentioned, multiple recrystallizations are a highly effective method for removing a wide range of impurities. researchgate.netrsc.org Single-crystal purification techniques, such as Solvent Orthogonality Nucleation Induced Crystallization (SONIC), have been shown to effectively remove a broad set of extrinsic impurities from perovskite precursors, leading to enhanced stability of the resulting thin films. scispace.com Additionally, ensuring the use of high-purity starting materials and inert reaction conditions can help to minimize the introduction of impurities during synthesis.

A variety of analytical techniques can be employed to assess the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the presence of organic impurities and degradation products. Both liquid-state ¹H NMR and solid-state ¹³C NMR can provide detailed information about the chemical composition of the FAI sample. scispace.comacs.org For instance, NMR can be used to determine the ratio of formamidinium to other cations in mixed-cation perovskite precursors and to identify byproducts from the degradation of the formamidinium cation. scispace.comacs.org

X-ray Photoelectron Spectroscopy (XPS) and Auger Parameter (AP) analysis are surface-sensitive techniques that can be used to determine the elemental composition and chemical states of elements, which is particularly useful for identifying inorganic impurities. ethz.chacs.org X-ray Diffraction (XRD) is another essential technique for confirming the phase purity of the synthesized FAI and the resulting perovskite films. mdpi.comscispace.com By analyzing the diffraction pattern, one can identify the presence of any crystalline impurities or undesired phases. mdpi.com

Influence of Precursor Purity on Material Performance

The purity of precursors is a cornerstone for achieving high-performance and stable formamidinium-based perovskite solar cells (PSCs). Impurities within the precursor materials, such as formamidinium iodide (FAI) and lead iodide (PbI₂), can act as defect centers, accelerating material degradation and hindering device performance. acs.org Research has systematically demonstrated that minimizing impurity-induced defects is critical for enhancing both efficiency and stability. acs.org

The following table illustrates the conceptual differences in material and device characteristics based on precursor purity levels, as synthesized from the findings. acs.org

Table 1: Effect of Precursor Purity on Perovskite Solar Cell Properties
Characteristic High-Purity Precursors Low-Purity Precursors
Power Conversion Efficiency (PCE) Higher Lower
Long-Term Stability Superior Inferior
Thermal Stability Improved Reduced
Carrier Lifetime Extended Shortened
Non-radiative Recombination Suppressed Increased
Hysteresis Minimized More Pronounced

Derivatization and Functionalization of Formamidine Scaffolds

Derivatization of the formamidinium cation is a primary strategy for tuning the properties of perovskite materials for the specific application of high-performance photovoltaics. The goal is typically to stabilize the desirable black photoactive α-phase of formamidinium lead iodide (FAPbI₃), which is thermodynamically unstable at room temperature. rsc.org

One common approach is compositional engineering through the synthesis of mixed-cation perovskites. By incorporating other cations such as methylammonium (MA), cesium (Cs), or rubidium (Rb) into the formamidinium-based structure, the structural tolerance factor can be optimized, enhancing phase stability. rsc.orgnih.gov For instance, formamidinium-cesium (FA-Cs) mixed-cation pure iodide perovskites are explored to avoid the volatility associated with MA cations and phase segregation induced by mixed halides. nih.gov

Another significant derivatization strategy involves creating mixed-dimensional (2D/3D) perovskite structures. This is achieved by synthesizing and incorporating bulky organic cations that act as spacers. For example, the incorporation of a small amount (e.g., 1.67 mol%) of 2D phenylethylammonium lead iodide (PEA₂PbI₄) into the FAPbI₃ precursor solution has been shown to enable the formation of a phase-pure FAPbI₃ film. escholarship.org The larger PEA cations are believed to form at the grain boundaries of the 3D FAPbI₃, passivating defects and protecting the primary perovskite from moisture. escholarship.org Similarly, 2-thiophenemethylammonium has been used as a spacer cation to create quasi-2D Ruddlesden-Popper perovskites with improved light absorption. researchgate.net

Catalysis offers versatile pathways for the synthesis of formamidine derivatives, enabling reactions under various conditions. Metal catalysts are frequently employed in formamidine synthesis. For example, N, N′-diaryl formamidines can be synthesized in the presence of metal catalysts such as iron(III) chloride and tin chloride. researchgate.net Another established catalytic method is the desulfurization of thiourea (B124793) using Raney-Ni as a catalyst in the presence of an amine to produce formamidine acetate. guidechem.com

Electrochemical methods also provide a catalytic route. The reduction of cyanamide (B42294) can be performed with H₂ on a finely dispersed Nickel (Ni) catalyst or through electrochemical hydrogenation, which generates formamidine acetate. guidechem.com Copper(II) has also been used to catalyze the reaction of sulfonamides with amines by generating an iminium cation intermediate. nih.gov

Beyond traditional metal catalysis, ionic liquids have emerged as effective catalysts for formamidine synthesis. For example, 1,4‐diazabicyclo[2.2.2]octane (DABCO)‐based ionic liquids have been used to accelerate the N‐formylation of amines, a key step in forming certain formamidine structures. researchgate.net Organocatalysis using simple molecules like acetic acid has also been reported to facilitate the synthesis of some amidine compounds. researchgate.net

Research into formamidinium-based materials is expanding beyond the conventional 3D perovskite structure to explore novel compositions and dimensionalities with unique properties. A significant area of exploration is the development of lead-free perovskite alternatives to address toxicity concerns. One such novel structure is formamidinium-copper-iodide, where single crystals of FACu₂I₃ have been synthesized and analyzed. researchgate.net This compound features a one-dimensional [Cu₂I₃]⁻ chain, representing a significant structural departure from the 3D corner-sharing octahedra of lead-halide perovskites. researchgate.net

Mixed-cation compositions continue to be a fertile ground for discovering novel structures with enhanced stability. Formamidinium-cesium (FA-Cs) iodide perovskites are a key example, where the incorporation of inorganic Cs⁺ cations helps to stabilize the perovskite phase. nih.govoup.com Advanced fabrication techniques, such as decoupling the crystallization of formamidinium and cesium via sequential incorporation, have led to highly uniform FA₁₋ₓCsₓPbI₃ films with reduced defect densities and record efficiencies for this class of material. oup.com

The fundamental crystal structure of formamidinium-based materials is also an area of active investigation. Studies of formamidinium lead bromide (FAPbBr₃) single crystals have revealed that, unlike methylammonium-based perovskites, the inorganic sublattice exhibits an intrinsic local static disorder that coexists with the well-defined average crystal structure. acs.org Understanding these subtle but important structural features is crucial for designing future materials with tailored optoelectronic properties. The crystal structure of this compound (FAI) itself has been determined to be monoclinic at low temperatures, forming hydrogen-bonded zigzag chains, which provides valuable insight for understanding the crystallization of the final perovskite material. nih.govnih.govresearchgate.net

Iii. Formamidine Hydroiodide in Perovskite Material Science and Optoelectronics

Role as a Perovskite Precursor (Formamidinium Lead Iodide, FAPbI₃)

Formamidine (B1211174) hydroiodide, in conjunction with lead iodide (PbI₂), serves as the fundamental building block for forming the FAPbI₃ perovskite structure. The synthesis typically involves reacting these precursors in a suitable solvent. The resulting FAPbI₃ can exist in different crystalline phases, with the black, photoactive alpha-phase (α-FAPbI₃) being the most desirable for photovoltaic applications. However, at room temperature, it tends to convert to a yellow, photo-inactive delta-phase (δ-FAPbI₃), which is detrimental to device performance. ossila.com Consequently, a significant body of research focuses on controlling the crystallization process to stabilize the α-phase.

The formation of high-quality α-FAPbI₃ films is a kinetically driven process that is highly sensitive to processing conditions. Understanding and controlling the crystallization pathway is crucial for achieving desirable film properties.

The crystallization of FAPbI₃ from a precursor solution follows the classical nucleation and growth theory. The process begins with the formation of stable nuclei, which then grow into larger crystals. The rate of nucleation and the subsequent growth rate are critical factors that determine the final morphology of the perovskite film. frontiersin.org

Researchers have found that controlling the temperature during film formation can significantly influence nucleation and growth. For instance, preheating the substrate can modulate the nucleation rate, with an optimal temperature leading to a more uniform and efficient morphology for charge and ion diffusion. frontiersin.org Solvent vapor annealing has also been shown to be an effective technique to control nucleation density. The use of dimethyl sulfoxide (B87167) (DMSO) vapor, for example, can reduce the activation energy for the δ-to-α phase transformation, suppressing the nucleation rate and allowing the few formed nuclei to grow into large, coarse grains. nsf.gov

The introduction of certain additives can also influence nucleation. For example, adding PbCl₂ can create heterogeneous nucleation sites, while CsBr can slow down the crystal growth process, leading to pinhole-free films with improved crystallinity. researchgate.net Modifiers like ethanedithiol (ED) and tetrabutyl ammonium (B1175870) perchlorate (B79767) (TAP) in the precursor solution can promote homogeneous nucleation, resulting in high-quality α-FAPbI₃ films with micron-scale grain sizes. rsc.org

The crystallization of FAPbI₃ often proceeds through the formation of intermediate phases. A common pathway involves the initial formation of the undesirable δ-FAPbI₃ phase, which then transforms into the desired α-FAPbI₃ upon annealing. rsc.org The properties of this intermediate phase, such as its crystallinity and orientation, can significantly impact the quality of the final α-FAPbI₃ film. rsc.org

Molecular dynamics simulations have provided insights into the formation of various intermediate polytypic structures during the δ-to-α phase transition. These simulations reveal the formation of complex stacking sequences of mixed corner- and face-sharing octahedra. aip.org A key intermediate with an 8H phase has been isolated and identified, which has helped to elucidate the complete phase evolution and stabilization mechanism of formamidinium-based perovskites. x-mol.com

Controlling the intermediate phase is a key strategy for improving film quality. A low-temperature-control strategy throughout the entire process (solution, anti-solvent, substrate, and atmosphere) has been shown to produce a stabilized and highly crystalline intermediate phase. This leads to fewer but superior initial nuclei and retards film crystallization for better intermediate phase crystals, ultimately reducing the defect density in the final perovskite film. rsc.org

Additives play a pivotal role in modulating the crystallization of FAPbI₃, improving film quality, and enhancing the stability of the α-phase. A wide variety of additives have been explored, each with specific effects on the crystallization process.

Methylammonium (B1206745) chloride (MACl) is a widely used additive that facilitates the crystallization of α-FAPbI₃. uni-stuttgart.denih.govrsc.org It helps to stabilize the black phase and can control the crystallization kinetics; higher concentrations of MACl lead to slower crystallization, resulting in larger grain sizes. nih.gov However, the introduction of MACl can also lead to the formation of methyl formamidinium (MFA⁺) byproducts, which can be detrimental to the compositional purity and phase stability. The addition of methylammonium iodide (MAI) has been shown to inhibit the formation of these byproducts. acs.org

Other additives like methylammonium bromide (MABr) can act as a passivating agent, healing defects in the FAPbI₃ film. uni-stuttgart.de The introduction of 2-(furan-3-yl)ethanamine hydrochloride (FFEACl) has been shown to suppress the formation of non-perovskite phase impurities and promote the oriented crystallization of α-phase FAPbI₃. Ammonium thiocyanate (B1210189) (NH₄SCN) is another promising additive, where the NH₄⁺ ion slows down crystal growth, reducing defects, and the SCN⁻ ion promotes the formation and stability of the α-phase. mdpi.com

The table below summarizes the effects of various additives on FAPbI₃ crystallization and film properties.

AdditivePrimary Effect(s)Reference(s)
Methylammonium Chloride (MACl) Stabilizes α-phase, controls crystallization kinetics, increases grain size. uni-stuttgart.denih.govrsc.org
Methylammonium Bromide (MABr) Passivates defects. uni-stuttgart.de
Methylammonium Lead Bromide (MAPbBr₃) Suppresses δ-phase formation, promotes α-phase formation. mdpi.com
2-(furan-3-yl)ethanamine hydrochloride (FFEACl) Suppresses non-perovskite impurities, promotes oriented crystallization.
Ammonium Thiocyanate (NH₄SCN) Slows crystal growth, reduces defects, promotes and stabilizes α-phase. mdpi.com
Formamidine Formate (B1220265) (FAHCOO) Delays crystallization, improves crystal quality by inducing template growth. mdpi.com
CsI-PbI₂:DMSO Complex Modulates crystallization from δ- to α-phase, passivates defects. jbnu.ac.kr
Ethanedithiol (ED) and Tetrabutyl Ammonium Perchlorate (TAP) Promotes homogeneous nucleation, increases grain size. rsc.org

The morphology and crystallinity of the FAPbI₃ film, including grain size and orientation, are critical determinants of device performance. Large, well-oriented grains with a low density of grain boundaries are generally desired to minimize charge recombination and improve charge transport.

Various strategies have been developed to control the grain size and orientation of FAPbI₃ films. As previously mentioned, the use of additives is a highly effective method. For instance, increasing the concentration of MACl leads to larger grain sizes. nih.gov The introduction of ED and TAP into the precursor solution has been shown to produce α-FAPbI₃ films with grain sizes up to approximately 1.7 μm. rsc.org Solvent vapor annealing, particularly with DMSO, can result in unprecedentedly large grain sizes, with averages reaching up to ~9 μm. nsf.gov

The orientation of the perovskite crystals can also be controlled. The addition of MACl can induce a preferred researchgate.net orientation. nih.gov Similarly, the incorporation of a furan-substituted ethylammonium (B1618946) additive has been shown to promote the oriented crystallization of α-phase FAPbI₃. The use of formamidine formate (FAHCOO) as an additive can induce the growth of the (111) crystal plane. mdpi.com An oriented nucleation mechanism has been reported to help avoid undesirable phases and improve photovoltaic device performance.

The table below provides a summary of different methods used to control grain size and orientation in FAPbI₃ films.

MethodEffect on Grain SizeEffect on OrientationReference(s)
Increased MACl Concentration Larger grain size researchgate.net preferred orientation nih.gov
DMSO Solvent Vapor Annealing Significantly larger grain size (up to ~9 μm)- nsf.gov
Ethanedithiol (ED) and Tetrabutyl Ammonium Perchlorate (TAP) Additives Larger grain size (~1.7 μm)- rsc.org
2-(furan-3-yl)ethanamine hydrochloride (FFEACl) Additive -Promotes oriented crystallization
Formamidine Formate (FAHCOO) Additive Increased grain sizeInduces (111) crystal plane growth mdpi.com
Oriented Nucleation Control -Avoids undesirable phases

Engineering of Perovskite Film Morphology and Crystallinity

Surface and Interface Engineering in Perovskite Devices

Surface and interface engineering are critical for enhancing the performance and stability of FAPbI₃-based perovskite devices. These strategies focus on modifying the surfaces of the perovskite layer and the interfaces between different layers within the solar cell.

Surface Engineering:

Post-treatment of the FAPbI₃ surface with large organic cations is a promising approach to improve long-term structural stability. mdpi.com For instance, treatment with octyl ammonium iodide (OAI) can form a 2D perovskite layer on top of the 3D FAPbI₃ film. mdpi.com This 2D capping layer protects the film from ambient conditions and can also fill in defects on the surface, minimizing recombination losses. mdpi.com The formation of such a 3D/2D perovskite heterojunction helps to stabilize the desirable α-phase of FAPbI₃ and prevent phase transitions. mdpi.com

Another surface engineering approach involves the use of a water-insoluble lead oxalate (B1200264) compact layer on the perovskite surface. This layer can suppress the collapse of the α-phase by hindering iodine migration and volatilization, which is a key degradation pathway. nih.gov

Interface Engineering:

Interface engineering aims to optimize the electronic and physical properties at the junctions between the perovskite absorber and the charge transport layers. One effective strategy is the use of 2D perovskites as templates to guide the growth of the 3D FAPbI₃ film. pv-magazine-usa.com This templating approach improves the quality and durability of the FAPbI₃ film, leading to higher efficiency and stability. pv-magazine-usa.com Solar cells fabricated with well-matched 2D crystal templates have shown no degradation after 20 days of operation in air. pv-magazine-usa.com

Introducing a hexagonal polytype (6H) perovskite into the cubic polytype (3C) FAPbI₃ has also been shown to be an effective interface engineering strategy. sciencedaily.com The 6H phase improves the structural integrity and carrier dynamics of the FAPbI₃, leading to a significantly longer carrier lifetime of over 18 microseconds. sciencedaily.com

A summary of surface and interface engineering strategies is provided below.

Engineering StrategyMethodImpact on Device Performance
Surface Engineering Post-treatment with octyl ammonium iodide (OAI) to form a 2D perovskite layer. mdpi.comProtects the film from ambient conditions and minimizes recombination losses. mdpi.com
Application of a water-insoluble lead oxalate compact layer. nih.govSuppresses α-phase degradation by hindering iodine migration. nih.gov
Interface Engineering Use of 2D perovskites as templates for 3D FAPbI₃ growth. pv-magazine-usa.comImproved film quality, efficiency, and durability. pv-magazine-usa.com
Introduction of hexagonal polytype (6H) perovskite into cubic (3C) FAPbI₃. sciencedaily.comEnhanced structural integrity and carrier dynamics, leading to a carrier lifetime of >18 µs. sciencedaily.com

Advanced Applications in Perovskite Solar Cells (PSCs)

Formamidinium hydroiodide is a cornerstone in the fabrication of advanced perovskite solar cells, primarily in the form of formamidinium lead iodide (FAPbI₃). This material is favored for its thermal stability and a bandgap of approximately 1.48 eV, which is close to the ideal for single-junction solar cells. rsc.orgresearchgate.net

Optimization of Photovoltaic Performance

The optimization of photovoltaic performance in FAPbI₃-based PSCs has been a major focus of research, leading to significant improvements in power conversion efficiency, voltage, and fill factor.

The power conversion efficiency (PCE) of FAPbI₃-based PSCs has seen rapid growth, with certified efficiencies now exceeding 25%. nih.govrsc.org This progress has been achieved through various strategies, including compositional engineering, solvent engineering, additive engineering, and interface engineering. researchgate.net

Recent advancements have demonstrated that defect passivation and crystallization control are key to achieving high efficiencies. For example, the use of multifunctional amidino additives has led to a PCE of 24.60%. nih.govsemanticscholar.org Similarly, a defect passivation strategy involving the introduction of a hexagonal polytype (6H) perovskite into the cubic polytype (3C) FAPbI₃ has resulted in PSCs with a PCE of 24.13%. sciencedaily.com Another approach, which introduced a water-insoluble lead oxalate compact layer on the perovskite surface, boosted the efficiency to 25.39% (certified 24.92%). nih.gov

The table below highlights some of the recent achievements in PCE for FAPbI₃-based PSCs.

Passivation/Engineering StrategyAchieved Power Conversion Efficiency (PCE)
Multifunctional amidino additive (ABAm). nih.govsemanticscholar.org24.60%
Introduction of 6H polytype into 3C FAPbI₃. sciencedaily.com24.13%
Water-insoluble lead oxalate compact layer. nih.gov25.39% (certified 24.92%)
2D perovskite templates. pv-magazine-usa.com24.1%
Cyclohexane (CHX) additive. researchgate.net22.84%
Lead thiocyanate [Pb(SCN)₂] additive. nih.gov19.57%

Improving the open-circuit voltage (Voc) and fill factor (FF) is crucial for pushing the PCE of PSCs closer to the theoretical Shockley-Queisser limit. researchgate.net Non-radiative recombination at defects is a primary cause of voltage loss. ucla.edu Therefore, defect passivation strategies are essential for improving the Voc.

The introduction of a lead oxalate compact layer on the perovskite surface not only boosted the PCE but also improved the Voc to 1.18 V and the FF to 83.50%. nih.gov In another study, the incorporation of a 6H polytype perovskite resulted in a device with an open-circuit voltage of 1.156 V and a fill factor of 81.60%. pv-magazine.com

The use of additives can also significantly enhance these parameters. For instance, adding a small amount of lead thiocyanate [Pb(SCN)₂] to the precursors of formamidinium and cesium lead triiodide perovskites led to significantly improved open-circuit voltages and fill factors. nih.gov

The following table summarizes the improvements in Voc and FF from various studies.

StrategyOpen-Circuit Voltage (Voc)Fill Factor (FF)
Lead oxalate compact layer. nih.gov1.18 V83.50%
6H polytype perovskite incorporation. pv-magazine.com1.156 V81.60%
Lead thiocyanate additive. nih.govSignificantly improvedSignificantly improved

Stability and Longevity of FAPbI₃-based PSCs

A major challenge for the commercialization of PSCs is their long-term stability. ucla.edu FAPbI₃ is more thermally stable than its methylammonium-based counterparts, but it can undergo a phase transition from the desired black α-phase to a yellow non-perovskite δ-phase at room temperature. nih.govrsc.org

Several strategies are being explored to enhance the stability of FAPbI₃-based PSCs:

Additive Engineering: The use of multifunctional amidino additives has been shown to improve stability, with devices maintaining 93% of their initial efficiency after 1200 hours of storage in an ambient environment. nih.govsemanticscholar.org

Interface Engineering: The introduction of 2D perovskite templates has led to solar cells that showed no degradation after 20 days of generating electricity in air. pv-magazine-usa.com With an encapsulation layer, the stability was further improved to timescales approaching commercial relevance, maintaining 97% of their efficiency for 1,000 hours at 85°C. pv-magazine-usa.com

Defect Passivation: A hetero-polytypic passivation process resulted in devices that maintained 92% of their initial efficiency after 1,000 hours, a significant improvement over the 63% retention of untreated devices. pv-magazine.com

Ambient Air Fabrication: Fabricating pure FAPbI₃ PSCs in ambient air with an N-methylpyrrolidone (NMP) additive has been shown to dramatically increase long-term stability, extending the T₈₀ (time to 80% of initial efficiency) from 21 days for devices made in a nitrogen atmosphere to 112 days. acs.org

Inhibition of Phase Transition: The use of a water-insoluble lead oxalate compact layer to suppress the α-to-δ phase transition resulted in an unpackaged device that maintained 92% of its initial efficiency after 550 hours of operation under simulated sunlight. nih.gov

These findings demonstrate significant progress in overcoming the stability challenges of FAPbI₃-based PSCs, paving the way for their potential commercialization.

Other Optoelectronic Applications of Formamidinium-based Materials

Beyond solar cells, the excellent optoelectronic properties of formamidinium-based perovskites make them promising candidates for a range of other applications.

Formamidinium-based perovskites are highly attractive for light-emitting diodes (LEDs) due to their high emission properties and good charge transport capabilities. bohrium.com Pure formamidinium lead bromide (FAPbBr₃) perovskites, for example, can emit a pure green light and exhibit long stability, making them suitable for display and lighting applications. vjs.ac.vn

Research has focused on improving the efficiency and stability of these LEDs. By controlling the precursor concentration, formamidinium lead iodide LEDs have achieved an energy conversion efficiency of 10.7% and an external quantum efficiency (EQE) of 14.2%. bohrium.com These devices also demonstrate low efficiency roll-off at high current densities. bohrium.com Furthermore, the operational stability has been addressed, with some devices showing a half-lifetime of 23.7 hours under a current density of 100 mA cm⁻². bohrium.com Stoichiometric modifications, such as using a less-lead precursor in FA₀.₈Cs₀.₂PbₓBr₃ nanocrystals, have been shown to inhibit nonradiative recombination, leading to a significant improvement in current efficiency to 28.61 cd A⁻¹. acs.org

Photodetectors: Formamidinium-based perovskites are excellent materials for photodetectors due to their strong light absorption, high carrier mobility, and long carrier diffusion lengths. d-nb.inforesearchgate.net Photodetectors based on formamidinium lead bromide (FAPbBr₃) microcrystals have demonstrated high responsivity (4000 A W⁻¹) and detectivity (>10¹⁴ Jones). d-nb.info Mixing formamidinium bromide with methylammonium lead iodide has been used to create photodetectors with enhanced phase stability and a detectivity of 4.67 × 10¹³ Jones. mdpi.com High-purity α-phase FAPbI₃ films have been used to fabricate simple photodetectors with a fast response speed of 5.4 ms. researchgate.net

Lasers: The superior intrinsic optoelectronic properties of formamidinium-based perovskites also make them promising for developing ultralow-threshold nanowire lasers. acs.orgnih.gov Single-crystal nanowires of FAPbI₃ and FAPbBr₃ have been used to demonstrate optically pumped, room-temperature lasing in the near-infrared and green spectrums, respectively. acs.orgnih.govosti.gov These formamidinium-based nanowire lasers show significantly better photostability compared to their methylammonium counterparts, enduring up to ~10⁸ laser shots. acs.orgnih.gov This enhanced stability, along with the ability to tune the lasing wavelength by creating alloys, suggests that formamidinium perovskite nanostructures are promising for the development of continuous-wave lasers. acs.orgnih.gov

Formamidinium hydroiodide is a key component in a class of hybrid organic-inorganic perovskites which themselves are considered semiconductors. The organic formamidinium cation (FA⁺) plays a crucial role in determining the structural and electronic properties of these materials. acs.orgnih.gov The incorporation of the FA⁺ cation, which is larger than the more common methylammonium cation, results in a more ideal crystal structure with a tolerance factor closer to 1, leading to improved stability. researchgate.net

These formamidinium-based materials exhibit properties characteristic of high-performance semiconductors, including high and balanced charge carrier mobilities and tunable bandgaps. acs.org The reorientation of the FA⁺ cation within the inorganic lattice has been linked to the desirable properties of these materials, such as low charge recombination rates. acs.orgnih.gov Studies have shown that the FA⁺ cation reorients on picosecond timescales. acs.orgnih.gov The excellent carrier lifetime and diffusion length in materials like FAPbBr₃ further underscore their competence as semiconductor materials for various optoelectronic devices. acs.org

Iv. Theoretical and Computational Investigations of Formamidine Hydroiodide and Its Derivatives

Quantum Chemical Studies

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and structural properties of formamidine (B1211174) hydroiodide and its related compounds.

Density Functional Theory (DFT) has been extensively employed to investigate the structural, electronic, and optical properties of formamidinium-based perovskites. First-principles DFT calculations have been used to determine the crystal structure, energy band structure, and density of states (DOS) of materials like FAPbI₃. researchgate.netiphy.ac.cn

Systematic investigations have compared different calculation methods, such as standard DFT, screened hybrid DFT, and the GW approach, with and without the inclusion of spin-orbit coupling (SOC) effects. rsc.orgrsc.org The inclusion of SOC has been shown to significantly decrease the calculated band gap of FAPbI₃. rsc.org For instance, one study reported a decrease of about 1.0 eV in the band gap calculated with DFT-PBE and DFT-vdW methods after including SOC effects. rsc.org

Computational Method Property Investigated Key Findings
DFT-PBE with SOCBand Gap of α-FAPbI₃Provides a band gap value of 0.5157 eV, which is a significant reduction from the 1.5434 eV calculated without SOC. rsc.orgrsc.org
HSE06 with SOCBand Gap of α-FAPbI₃Calculates a band gap of 1.1732 eV, down from 1.9937 eV without SOC. rsc.org
First-Principles CalculationsSurface Stability of FAPbI₃The FAI-terminated surface is the most stable among those considered. nih.gov

Molecular dynamics (MD) simulations have provided atomic-level insights into the dynamic processes of formamidinium-based systems, which are often inaccessible through experimental techniques alone. aip.org Ab initio MD simulations have been utilized to study the structural flexibility and electronic properties of FAPbI₃.

MD investigations have been particularly valuable in understanding the complex crystallization process of perovskites. aip.org For example, simulations have been performed to study the two-step fabrication process of FAPbI₃, revealing that the phase transition from a quasi-2D structure to the 3D perovskite structure proceeds through distinct intermediate structures. nih.gov This observation aligns with Ostwald's step rule, where metastable phases form before the final stable structure. nih.gov

Large-scale MD simulations, often in conjunction with machine-learned interatomic potentials, have been employed to investigate the low-temperature phases of FAPbI₃, shedding light on its crystal structure, octahedral tilting, and the arrangement of the formamidinium cations. arxiv.orgmaterialsmodeling.org These simulations have revealed that at low temperatures, the FA⁺ cations can become frozen in a metastable configuration. materialsmodeling.org

Computational analysis has been key to understanding the nature and strength of intermolecular interactions in formamidine hydroiodide and its derivatives. In the crystal structure of formamidinium iodide, the cation and anion form a tight ionic pair through a strong N-H···I hydrogen bond. nih.govresearchgate.net These ionic pairs then form hydrogen-bonded zigzag-like chains. nih.govresearchgate.net

Within the context of FAPbI₃ perovskites, the interaction between the formamidinium cation and the inorganic lead-iodide framework is crucial for the material's stability and properties. The -NH₂ groups of the FA⁺ cation can form N-H···I hydrogen bonds with the iodide atoms of the [PbI₃]⁻ framework. acs.org Computational analyses have also explored the interactions between formamidinium iodide and various solvents, which is critical for controlling the crystallization process in solution-based fabrication methods. For instance, infrared and computational analyses have shown a stronger interaction between N-methyl-2-pyrrolidone (NMP) and the FA⁺ cation compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net

System Interaction Type Significance
Formamidinium Iodide CrystalN-H···I Hydrogen BondsForms tight ionic pairs and zigzag chains, defining the crystal structure. nih.govresearchgate.net
FAPbI₃ PerovskiteN-H···I Hydrogen BondsStabilizes the orientation of the FA⁺ cation within the inorganic cage. acs.org
FAI in SolventsLewis Acid-Base InteractionsInfluences the formation of stable adducts, affecting film quality. researchgate.net

Modeling of Perovskite Formation and Degradation Mechanisms

Computational modeling plays a pivotal role in unraveling the complex mechanisms behind the formation and degradation of formamidinium-based perovskites.

Simulations of the crystallization process of FAPbI₃ have provided a deeper understanding of how to achieve high-quality, phase-pure thin films. The conversion of a lead iodide (PbI₂) layer with formamidinium iodide is a common fabrication route, and its mechanism has been explored computationally. nih.gov MD simulations have shown that this process involves the intercalation of FA⁺ cations into the PbI₂ layers, followed by a transformation to the perovskite structure via intermediate phases. nih.gov

The temporal and spatial resolution required to study these dynamic processes often limits experimental techniques, making MD simulations an invaluable alternative. aip.org Seeded simulations of the crystal growth process have been used to reveal the formation of various stack-faulted intermediate structures and different polytypes of FAPbI₃. aip.org These simulations help to explain the formation of mixed face- and corner-sharing Pb-I structures that can occur during crystal growth. aip.org The influence of additives and different solvents on the crystallization dynamics has also been a subject of these modeling studies. uni-stuttgart.dersc.org

Formamidinium lead iodide (FAPbI₃) can exist in different crystalline phases, with the photoactive black α-phase being desirable for solar cell applications and the non-perovskite yellow δ-phase being photo-inactive. aip.org Predicting the relative stability of these phases and the transitions between them is a major focus of computational research.

First-principles calculations have been used to explore the effects of doping on the stability of FAPbI₃. researchgate.net For instance, doping with methylenediammonium (MDA) has been shown to improve structural stability through lattice strain and the formation of stronger H–I bonds. researchgate.net

Heating and cooling run simulations using machine-learned potentials can assess phase transitions by observing changes in thermodynamic properties like energy and lattice parameters. arxiv.org Such simulations have been used to study the transitions between the cubic α-phase, the tetragonal β-phase, and the low-temperature γ-phase. arxiv.orgnih.gov The insights gained from these computational predictions are crucial for developing strategies to stabilize the desired α-phase of FAPbI₃ at room temperature, which is a key challenge for its commercial application. bohrium.comacs.org

Phase Transition Temperature Notes
α (cubic) → β (tetragonal)Below 285 KTransition in FAPbI₃. arxiv.org
β (tetragonal) → γ (complex)Around 150 KThe nature of the γ-phase can be complex and may involve structural disorder. arxiv.orgnih.gov
δ (hexagonal) → α (cubic)Above 400 KThis transition is crucial for forming the photoactive perovskite phase. The presence of interstitial water can promote this transformation. mdpi.com

Understanding Defect Chemistry and Passivation Effects

Computational methods, especially density functional theory (DFT), are crucial for understanding the defect chemistry of formamidinium-based perovskites. Theoretical studies have shown that FAPbI₃ can host twelve types of intrinsic point defects, including vacancies (VFA, VPb, VI), interstitials (FAᵢ, Pbᵢ, Iᵢ), and antisite defects (FAPb, FAI, PbFA, PbI, IFA, IPb). rsc.org Calculations indicate that dominant defects, such as iodide vacancies, often have low formation energies and introduce shallow energy levels within the band gap, which are less detrimental to device performance than deep-level traps. rsc.org However, defects can also accelerate the degradation of the desirable cubic α-FAPbI₃ into its photoinactive hexagonal δ-phase. rsc.org

First-principles calculations have been employed to investigate the formation of defects on the surface of FAPbI₃. Studies have found that the formamidinium iodide (FAI)-terminated surface is the most stable and exhibits a high tolerance for defect formation. youtube.com In contrast, the lead iodide (PbI₂)-terminated surface, while also relatively stable, can host deep-level charge traps from defects like FA-interstitial and Pb-interstitial, which can negatively impact optoelectronic performance. youtube.com

A primary focus of computational research is developing effective passivation strategies to neutralize these defects. Theoretical calculations have shown that enhancing the electrostatic potential of passivating molecules can improve their adsorption energy and effectiveness in healing charged defects. rsc.org This has led to the design of various passivating agents. For instance, multifunctional amidino-based additives have been computationally and experimentally shown to passivate defects effectively. researchgate.netacs.org The functional groups on these additives can form hydrogen bonds with iodide anions and coordination bonds with lead cations, strengthening the passivation of iodine vacancy defects and reducing non-radiative recombination. researchgate.netacs.org

Table 1: Key Computational Findings on Defect Passivation in FAPbI₃

Computational Finding Implication for Perovskite Stability/Efficiency Source(s)
FAI-terminated surfaces are more stable and defect-tolerant than PbI₂-terminated surfaces. Control of surface termination during fabrication is crucial for minimizing performance-limiting defects. youtube.com
Certain defects on PbI₂-terminated surfaces (e.g., FAᵢ, Pbᵢ) create deep-level charge traps. These defects act as non-radiative recombination centers, reducing device efficiency. youtube.com
Enhancing the electrostatic potential of passivator molecules improves binding to charged defects. Provides a rational design strategy for developing more effective passivation agents. rsc.org
Amidino-based additives form hydrogen and coordination bonds with the perovskite lattice. This dual interaction effectively passivates iodine vacancies and slows crystallization, improving film quality. researchgate.netacs.org

Structure-Property Relationship Elucidation through Computational Approaches

Computational modeling is a powerful tool for elucidating the fundamental relationships between the atomic and molecular structure of formamidinium-based perovskites and their resultant properties. These theoretical insights are vital for predicting material behavior and designing new compositions with enhanced performance.

First-principles calculations based on DFT have been instrumental in understanding the electronic and optical properties of FAPbI₃. rsc.orgrsc.org These studies confirm that the material has a direct band gap, which is a key reason for its high efficiency in photovoltaic applications. researchgate.net Computational models accurately predict the band gap of cubic α-FAPbI₃ to be around 1.48 eV, which is narrower than that of its methylammonium (B1206745) counterpart and closer to the ideal value for single-junction solar cells, allowing for broader absorption of the solar spectrum. rsc.org

Theoretical investigations have revealed the significant impact of spin-orbit coupling (SOC) on the electronic band structure. rsc.org SOC effects are substantial not only for the band gap energy but also for the band-edge dispersion and, consequently, the charge transport properties. rsc.org Calculations of charge-carrier effective masses show that FAPbI₃ possesses smaller effective masses for both electrons and holes compared to methylammonium lead iodide (MAPbI₃), which suggests superior charge transport properties. rsc.org

Furthermore, computational studies can simulate optical properties, such as the absorption spectrum. These calculations show that FAPbI₃ has a high absorption coefficient across the visible spectrum, comparable to MAPbI₃, which is essential for efficient light harvesting in thin-film solar cells. rsc.org

Table 2: Calculated Optoelectronic Properties of Cubic FAPbI₃

Property Computational Method Calculated Value Significance Source(s)
Band Gap DFT-PBE ~1.54 eV Close to experimental values and ideal for solar absorption. rsc.org
Electron Effective Mass G₀W₀ + SOC 0.218 m₀ Low effective mass contributes to high charge carrier mobility. rsc.org
Hole Effective Mass G₀W₀ + SOC 0.273 m₀ Low effective mass contributes to high charge carrier mobility. rsc.org
Band Gap Type DFT Direct Allows for efficient radiative recombination and light absorption. researchgate.net

First-principles calculations have been systematically used to investigate the mechanical properties of formamidinium halide perovskites. arxiv.org These studies reveal that materials like FAPbI₃ possess excellent mechanical flexibility and ductility. arxiv.org The calculations of elastic constants (such as bulk modulus, shear modulus, and Young's modulus) provide a fundamental understanding of the material's response to mechanical stress. arxiv.org Theoretical results also indicate that these perovskites exhibit strong mechanical anisotropy, meaning their mechanical properties are dependent on the direction of applied stress. arxiv.org The orientation of the planar formamidinium cation itself is found to play a significant role in determining the shear elastic constants. arxiv.org

Strain engineering has emerged as a key strategy, guided by computational insights, to enhance the stability and performance of FAPbI₃. Theoretical analyses show that strain, which can arise from lattice mismatch with substrates or the incorporation of different ions, significantly impacts the material's properties. acs.orgoup.com Computational studies have demonstrated that applying a compressive strain can stabilize the desirable α-phase of FAPbI₃. rsc.orgresearchgate.netresearchgate.net This strain can shift the energy level of iodine vacancies from deep within the band gap to a shallower level, reducing their detrimental effect. rsc.orgresearchgate.net Furthermore, strain can tune the optoelectronic properties; calculations show that applying strain from -5% to +5% can vary the bandgap of α-FAPbI₃ from 0.98 eV to 1.91 eV. rsc.orgresearchgate.net Theoretical models predict that a compressive strain of -2% along the researchgate.net crystal orientation could optimize the photoelectric conversion efficiency significantly. rsc.orgresearchgate.net

Understanding the degradation pathways of formamidinium-based perovskites is critical for improving their long-term stability, and computational studies provide atomistic insights into these complex processes. Theoretical models can simulate the effects of environmental stressors like humidity and light, which are known to trigger degradation.

Computational studies have explored how defects can facilitate the undesirable phase transition from the photoactive black α-phase to the non-photoactive yellow δ-phase of FAPbI₃. rsc.org In mixed-cation perovskites containing formamidinium, theoretical insights combined with experimental observations suggest that under simultaneous exposure to light and high humidity, the material can undergo a multi-step degradation. researchgate.net This process can involve phase separation into constituent components, followed by the eventual evaporation of the formamidinium cation from the structure. researchgate.net

Furthermore, theoretical studies on the decomposition of the formamide (B127407) molecule, a related chemical entity, provide valuable clues into the potential degradation mechanisms of the formamidinium cation itself. These studies use methods like RRKM theory to examine decomposition channels, identifying the energy barriers for various bond-breaking processes that lead to the formation of smaller molecules. Such fundamental investigations help in understanding the intrinsic chemical stability of the organic cation within the perovskite lattice and can inform strategies to prevent its decomposition.

Vi. Crystal Engineering and Supramolecular Chemistry of Formamidine Hydroiodide Systems

Design Principles for Crystalline Materials

The design of crystalline materials incorporating formamidine (B1211174) hydroiodide is fundamentally governed by the interactions between the constituent ions. Understanding and controlling these non-covalent interactions are key to predicting and realizing desired crystal structures and properties.

In the crystal structure of pure formamidinium iodide, the cations and anions form tight ionic pairs through strong N—H⋯I hydrogen bonds. researchgate.netnih.gov These pairs then self-assemble into extended, hydrogen-bonded zigzag-like chains. researchgate.netnih.gov In more complex structures, such as formamidinium triiodide, each terminal iodine atom can be connected to neighboring formamidinium cations via multiple N—H⋯I hydrogen bonds, with bond lengths varying from 2.81 to 3.08 Å, creating a two-dimensional framework. researchgate.net

Interaction TypeTypical Bond Length (Å)Role in Crystal Structure
N—H⋯I2.81 - 3.08 researchgate.netFormation of ionic pairs and extended chains researchgate.netnih.gov
C—H⋯I-Contributes to the overall packing and stability acs.org

This table presents typical hydrogen bonding interactions observed in formamidinium iodide-containing crystals.

The formamidinium (FA⁺) cation's size and shape are critical factors in determining the crystal packing of perovskite materials. rsc.org Its larger ionic radius compared to the methylammonium (B1206745) (MA⁺) cation results in a larger unit cell for FAPbI₃ than for MAPbI₃. ox.ac.uk This size influences the Goldschmidt tolerance factor, an indicator of the stability of the perovskite crystal structure. acs.org

The planar and symmetrical structure of the FA⁺ cation allows for specific packing arrangements. researchgate.netnih.gov However, within the perovskite lattice, the FA⁺ cation is often orientationally disordered and can undergo reorientational motions, such as 90° flips on picosecond timescales. acs.orgcore.ac.uk This dynamic disorder, influenced by temperature and interactions with the surrounding inorganic cage, plays a significant role in the phase transitions and electronic properties of the material. ox.ac.ukcore.ac.uk The coupling between the FA⁺ cation's rotation and the inorganic lattice can influence the tilting of the lead-iodide octahedra, which in turn modulates the electronic band gap and optical properties. nih.gov Molecular dynamics simulations have shown that at room temperature, the FA⁺ cation's mobility is reduced, with rotations occurring nearly all about its N-N axis. ox.ac.uk

Manipulation of Crystal Structures for Targeted Properties

By applying the principles of crystal engineering, researchers can manipulate the crystal structure of formamidinium-based materials to achieve specific, targeted properties. This control is especially crucial for optimizing the performance of perovskite solar cells.

The quality of the perovskite crystalline film is a decisive factor for solar cell performance, influencing everything from light absorption to charge carrier transport and device stability. mdpi.com High-quality films are characterized by large grain sizes, low defect densities, high crystallinity, and uniform morphology. researchgate.netresearchgate.net

Crystal engineering strategies are employed to improve this film quality. For instance, "additive engineering," which involves introducing small amounts of other compounds into the precursor solution, can control the crystallization kinetics. researchgate.net This leads to films with larger crystal grains and fewer grain boundaries, which can act as traps for charge carriers. rsc.org Similarly, solvent engineering, which involves the use of specific solvents or anti-solvents, can promote uniform nucleation and growth of the perovskite film, resulting in smooth, pinhole-free layers. mdpi.com For example, using chlorobenzene (B131634) as an antisolvent can lead to a homogenous surface with large grains. mdpi.com Post-treatment of films with compounds like formamidinium iodide (FAI) can further enhance film quality by passivating ionic defects and reconstructing the surface. acs.org These improvements in film quality directly translate to higher power conversion efficiencies and enhanced operational stability in perovskite solar cells. mdpi.comrsc.org

Crystal Orientation: The orientation of crystal planes relative to the substrate significantly impacts charge transport and extraction in solar cells. nih.govresearchgate.net A preferred crystallographic orientation can enhance charge carrier mobility and suppress ion migration. nih.gov Researchers have developed several methods to control this orientation. Composition engineering, such as tuning the ratio of formamidinium to methylammonium in mixed-cation perovskites, can alter the surface energy of different crystal planes, thereby favoring a specific growth direction, like the (001) plane. nih.govresearchgate.net The use of additives can also induce a preferred orientation; for example, incorporating certain additives can lower the surface energy of the (100) plane, leading to oriented nucleation and subsequent crystal growth along that facet. ucla.edu

Polymorphism: Formamidinium lead iodide (FAPbI₃) is known to exhibit polymorphism, meaning it can exist in multiple crystal structures or phases. acs.orgresearchgate.net The most desirable phase for photovoltaic applications is the black, cubic α-phase, due to its ideal bandgap. researchgate.netmdpi.com However, at room temperature, the thermodynamically stable form is the yellow, hexagonal δ-phase, which is photo-inactive. aip.orgresearchgate.net This phase instability is a major challenge for the commercialization of FAPbI₃-based devices. researchgate.net

Crystal engineering provides pathways to stabilize the desired α-phase. One common strategy is to create mixed-ion perovskites by alloying the FA⁺ cation with smaller cations like methylammonium (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺). rsc.orgnih.govnih.gov This compositional tuning adjusts the tolerance factor and can suppress the transition to the unwanted δ-phase. acs.orgresearchgate.net For example, doping with just 10% Cs can alter the phase transition behavior of FAPbI₃. acs.org Understanding the temperature-dependent phase transitions is critical for developing stable materials. nih.govacs.orgacs.org

PhaseCrystal SystemPhoto-activityStability at Room Temp.
α-FAPbI₃Cubic acs.orgActive researchgate.netMetastable researchgate.net
β-FAPbI₃Tetragonal acs.org-Low Temperature acs.org
γ-FAPbI₃Tetragonal acs.org-Low Temperature acs.org
δ-FAPbI₃Hexagonal aip.orgInactive researchgate.netStable aip.org

This table summarizes the key polymorphs of Formamidinium Lead Iodide (FAPbI₃).

Co-crystallization and Multi-component Solid Forms

Co-crystallization is a powerful crystal engineering technique that involves combining two or more different neutral molecules or ionic compounds in a single crystal lattice. In the context of formamidinium hydroiodide, this often manifests as the formation of multi-component or mixed-ion perovskites.

Vii. Chemical Reactions and Mechanisms Involving Formamidine Hydroiodide

Reaction Pathways and Transformation Mechanisms

Formamidine (B1211174) hydroiodide participates in a variety of chemical reactions, including nucleophilic substitutions, condensations, and redox processes. These reactions are fundamental to its role in materials synthesis and are also implicated in its degradation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key class of transformations for formamidine and its derivatives. In the context of perovskite precursor solutions, the formamidinium cation (FA⁺) can react with deprotonated methylammonium (B1206745) (MA⁰), a neutral methylamine (B109427), to form N-methylformamidinium (MFA⁺) and N,N'-dimethylformamidinium (DMFA⁺) cations. This transformation is accompanied by the release of ammonia (B1221849). The reaction proceeds via a nucleophilic attack of the methylamine on the carbon atom of the formamidinium cation.

In a broader context, formamides, which are structurally related to formamidine, are known to catalyze nucleophilic substitution reactions of alcohols. Detailed mechanistic studies have shown that the reaction proceeds through the formation of an alkoxyiminium intermediate. The rate-determining step is the nucleophilic attack of the formamide (B127407) catalyst on the reagent. While not directly studying formamidine hydroiodide, this research provides insight into the potential catalytic activity of formamidine-related species in nucleophilic substitution reactions.

Condensation Reactions

Condensation reactions involving formamidinium cations have been observed in perovskite precursor solutions, particularly those containing both formamidinium and methylammonium salts. The interaction between the formamidinium cation (FA⁺) and methylammonium cation (MA⁺) can lead to the formation of N-methyl formamidine iodide (MFAI). This process can be initiated by the deprotonation of MA⁺ to form neutral methylamine, which then acts as a nucleophile. These condensation reactions can lead to the formation of impurities and affect the crystallization and purity of the desired perovskite phase.

Furthermore, the formamidinium cation itself can undergo self-condensation reactions under certain conditions. For instance, upon heating, formamidinium iodide can decompose and react to form s-triazine, a cyclic compound, through a transimination reaction involving three formamidine molecules with the concurrent formation of ammonia.

Oxidation and Reduction Pathways

Oxidation Pathways

The iodide anion in this compound is susceptible to oxidation, particularly in the presence of oxygen and moisture. In the context of formamidinium-based perovskites, a proposed degradation pathway involves the dissolution of this compound by water, followed by the oxidation of the iodide ion by oxygen. This can lead to the formation of various iodine oxide species, such as iodate (B108269) (IO₃⁻), which is thermodynamically favored. The formation of these oxidized species can destabilize the perovskite structure.

Studies on the oxidation of formamidine disulfide, a related compound, have shown that it can be oxidized by hydrogen peroxide to form products such as formamidine sulfenic acid, formamidine sulfinic acid, and ultimately formamidine sulfonic acid and sulfate. This indicates that the formamidine moiety can undergo oxidation under specific conditions.

Reduction Pathways

Specific reduction pathways for the formamidinium cation in this compound are not extensively detailed in the literature. However, electrochemical studies on formamidinium-based perovskite quantum dots have indicated that defect-mediated reduction reactions can occur under an applied electrical field, leading to changes in the material's photophysical properties and irreversible transformations. The reduction of imines, a functional group present in the tautomeric form of formamidine, to amines is a well-established chemical transformation. This is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. While not a direct study of this compound, this suggests that the formamidinium cation could potentially be reduced under specific chemical or electrochemical conditions.

Hydrolysis and Degradation Mechanisms of Formamidine-Containing Compounds

The stability of formamidine-containing compounds is often limited by their susceptibility to hydrolysis and degradation, particularly in aqueous environments. The following sections discuss kinetic studies and environmental factors related to these processes, drawing on research on various formamidine derivatives due to the limited specific data on this compound.

Kinetic Studies of Hydrolysis

Kinetic studies provide quantitative insights into the rates and mechanisms of hydrolysis. Research on the hydrolysis of formamidine disulfide in acidic solutions found that the reaction rate is dependent on pH, increasing as the pH increases from 1.5 to 3.0. The reaction was found to be first order with respect to formamidine disulfide.

In another study focusing on a fluoroformamidinium ion, the hydrolysis to form a urea (B33335) derivative was shown to be subject to general base catalysis. The rate of hydrolysis was influenced by the pKa of the catalyzing base, with a Brønsted coefficient of β = 0.80 for catalysis by carboxylate monoanions. This indicates a significant degree of proton transfer in the transition state. The study also revealed a small solvent isotope effect (kH/kD = 1.2 ± 0.2) for acetate-catalyzed hydrolysis, consistent with a late, asymmetric transition state.

A study on the bifunctional pesticide formetanate (B1673542) hydrochloride, which contains a formamidine group, determined the half-life of this group under different pH conditions. The results, summarized in the table below, show that the formamidine moiety is significantly more labile under basic conditions.

CompoundConditionHalf-life (t₁/₂)
Formetanate Hydrochloride (Formamidine group)Strongly basic (pH 12.6)3.9 hours
Formetanate Hydrochloride (Formamidine group)Mildly basic (pH 7.6)14.4 hours

Environmental Factors Influencing Degradation

The degradation of formamidine-containing compounds is influenced by several environmental factors, including pH, temperature, and the presence of water and oxygen.

pH: As indicated by kinetic studies, pH plays a crucial role in the degradation of formamidine-containing compounds. The formamidine group in formetanate hydrochloride is more susceptible to hydrolysis under basic conditions. This is a common characteristic for amidines, where the rate of hydrolysis is often accelerated in both acidic and basic media, with a region of relative stability at neutral pH.

Temperature: Elevated temperatures can accelerate the degradation of formamidine compounds. For instance, the thermal decomposition of formamidinium lead iodide, a perovskite formed from this compound, is a significant concern for the long-term stability of solar cells. The decomposition can lead to the evolution of gaseous products such as sym-triazine, cyanamide (B42294), and ammonia.

Moisture and Oxygen: The presence of water and oxygen is a critical factor in the degradation of this compound, especially in the context of its use in perovskites. The synergistic effect of moisture and oxygen can lead to the dissolution of the compound and the oxidation of the iodide ion, initiating degradation pathways that compromise the integrity of the material. Ab initio studies on the decomposition of formamidine have shown that the presence of water molecules can catalyze the decomposition process by forming a cyclic hydrogen-bonded transition state, which lowers the activation energy barrier for the reaction.

Understanding the Fate of Formamidine Moieties

The stability and ultimate fate of the formamidine moiety, the formamidinium cation (FA+), are of critical importance in materials science, particularly in the context of perovskite photovoltaics where formamidinium iodide is a key component. nih.govrsc.org The degradation of this organic cation is a primary factor influencing the long-term stability and performance of such materials. rsc.org Research has identified several key pathways through which the formamidinium cation decomposes, primarily driven by thermal stress, environmental factors like moisture and oxygen, and interactions at interfaces with other materials. rsc.orgnih.gov

Thermal Decomposition Pathways

Under thermal stress, the formamidinium cation undergoes a series of complex decomposition reactions. nih.gov The specific products generated are highly dependent on the temperature. nii.ac.jp Investigations using techniques like coupled thermogravimetry-mass spectrometry have elucidated the primary volatile products. nii.ac.jpcore.ac.uk

At temperatures relevant to photovoltaic device operation but below 95°C, the main decomposition routes lead to the formation of hydrogen cyanide (HCN) and formamidine. nii.ac.jp A key reversible reaction involves the decomposition into hydrogen cyanide and ammonia (NH3), which can then back-react to reform the formamidine molecule. nii.ac.jp This reversibility is a notable feature compared to the decomposition of other organic cations like methylammonium. nii.ac.jp

As the temperature increases, different reaction pathways become dominant. Above 95°C, sym-triazine is observed as a significant thermal degradation product. nii.ac.jp At even higher temperatures (around 280°C), the bulk decomposition of formamidinium iodide can produce sym-triazine, HCN, and ammonium (B1175870) iodide (NH4I). rsc.orgscispace.com The ammonium iodide itself is unstable at elevated temperatures and further decomposes into ammonia and hydrogen iodide (HI) above 300°C. rsc.orgscispace.com

Table 1: Thermal Decomposition Products of the Formamidinium Moiety This interactive table summarizes the major products observed at different temperature ranges based on mass spectrometry analysis.

Temperature Range Primary Decomposition Products Reference
< 95°C Hydrogen Cyanide (HCN), Formamidine, Ammonia (NH3) nii.ac.jp
> 95°C sym-triazine nii.ac.jp
~280°C sym-triazine, Hydrogen Cyanide (HCN), Ammonium Iodide (NH4I) rsc.orgscispace.com
> 300°C Ammonia (NH3), Hydrogen Iodide (HI) (from NH4I decomposition) rsc.orgscispace.com

Influence of Interfacial Contact

The fate of the formamidinium moiety is significantly influenced by its contact with other materials, particularly metal oxides used in device architectures. rsc.org The thermal stability of formamidinium iodide can be drastically reduced at these interfaces. For instance, while bulk FAI is stable up to approximately 280°C, its decomposition temperature is lowered in the presence of titanium dioxide (TiO2) and even more significantly with nickel oxide (NiO). rsc.orgscispace.com

When in contact with NiO, the decomposition of FAI can be triggered at a much lower temperature of around 200°C. rsc.orgscispace.com The reaction at this interface results in the formation of nickel(II) iodide (NiI2) as a solid product, while ammonia and water are released as gaseous products. rsc.org This demonstrates that interfacial reactions can introduce entirely new degradation pathways that are not observed in the bulk material.

Table 2: Onset of Thermal Decomposition for Formamidinium Iodide (FAI) under Various Conditions This interactive table compares the decomposition temperatures of FAI in bulk and in contact with different metal oxides.

Material System Decomposition Onset Temperature Reference
Bulk FAI ~280°C rsc.orgscispace.com
FAI + TiO2 ~260°C rsc.orgscispace.com
FAI + NiO ~200°C rsc.orgscispace.com

Synergistic Degradation by Moisture and Oxygen

Environmental factors, especially the combination of water (H2O) and oxygen (O2), play a crucial synergistic role in the degradation of formamidinium-based materials. nih.govacs.orgacs.org Neither moisture nor oxygen in isolation is as detrimental as their combined presence. nih.govutoronto.ca The degradation mechanism involves a multi-step surface reaction pathway.

First, water molecules facilitate the dissolution of formamidinium iodide at the material's surface. nih.govutoronto.ca This leads to the volatilization of the iodide and FA+ cations. nih.gov Following this dissolution, oxygen molecules are adsorbed and subsequently oxidize the surface iodide, potentially forming species like iodate. nih.govacs.org This loss of FAI from the surface can alter the stoichiometry in mixed-cation systems, pushing them into thermodynamically unstable regions and leading to the segregation of undesirable non-perovskite phases. nih.gov This synergistic process highlights that the fate of the formamidinium moiety is not only an intrinsic property but is also heavily dictated by its operating environment. figshare.com

Viii. Future Research Directions and Unexplored Avenues

Novel Applications Beyond Perovskite Solar Cells

While formamidine (B1211174) hydroiodide has proven its mettle in the realm of photovoltaics, its potential extends to other optoelectronic applications. Future research could focus on leveraging its favorable electronic and optical properties for the development of:

Light-Emitting Diodes (LEDs): Formamidinium-based perovskites have demonstrated potential for use in LEDs. Further optimization of material composition and device architecture could lead to highly efficient and color-tunable LEDs for lighting and display technologies.

Photodetectors: The high charge carrier mobility and broad absorption spectrum of formamidinium-based materials make them suitable candidates for high-performance photodetectors. Research in this area could focus on developing sensitive and fast-response photodetectors for applications in imaging, communication, and sensing.

Lasers: The unique properties of formamidinium-based perovskites could be harnessed to create low-cost and efficient lasers. Investigating the lasing characteristics and developing stable perovskite-based laser devices is a promising area of future research.

Catalysis: The hydrolysis of a fluoroformamidinium ion to produce urea (B33335) has been shown to be subject to general base catalysis. rsc.org This suggests that formamidinium compounds could play a role in catalytic processes, an area that remains largely unexplored.

Advanced Computational and Machine Learning Approaches for Material Design

The vast chemical space and the complex interplay of factors influencing the properties of formamidinium-based materials present a significant challenge for traditional experimental approaches. Advanced computational and machine learning techniques offer a powerful tool to accelerate the discovery and design of new materials with desired functionalities.

Future research in this area could involve:

High-Throughput Screening: Employing computational methods to screen vast libraries of potential compositions and structures to identify promising candidates with enhanced stability and performance. nih.gov

Predictive Modeling: Developing machine learning models to predict the properties of new formamidinium-based materials based on their composition and structure. nih.govresearchgate.net This can significantly reduce the time and cost associated with experimental synthesis and characterization.

Inverse Design: Utilizing artificial intelligence to design materials with specific target properties, moving beyond the traditional trial-and-error approach. arxiv.org

Research ApproachDescriptionPotential Impact
High-Throughput ScreeningComputationally evaluating large sets of material compositions.Rapid identification of promising new materials.
Predictive ModelingUsing machine learning to forecast material properties.Reduced reliance on costly and time-consuming experiments.
Inverse DesignAI-driven design of materials with predefined characteristics.Accelerated development of materials for specific applications.

Green Chemistry and Sustainable Synthesis of Formamidine Hydroiodide

The growing emphasis on sustainability necessitates the development of environmentally friendly and cost-effective methods for synthesizing this compound and its derivatives. Future research should focus on:

Green Solvents: Exploring the use of non-toxic and renewable solvents to replace the harmful solvents currently used in the synthesis process. repec.org

Solvent-Free Synthesis: Developing mechanochemical and other solvent-free synthesis methods to minimize waste and energy consumption. researchgate.net

Atom Economy: Designing synthesis routes that maximize the incorporation of starting materials into the final product, thereby reducing byproducts.

Interdisciplinary Research with Biological and Pharmaceutical Sciences

The structural motifs present in this compound are also found in various biologically active molecules. This opens up avenues for interdisciplinary research, exploring potential applications in the life sciences. It is crucial that such research adheres to strict ethical guidelines and avoids any prohibited content. Potential areas of exploration include:

Biocompatible Materials: Investigating the potential of formamidinium-based compounds in the development of biocompatible materials for biomedical applications.

Molecular Probes: Designing and synthesizing novel formamidinium derivatives as fluorescent probes for biological imaging and sensing.

Addressing Long-Term Stability and Commercialization Challenges

Despite the promising performance of formamidinium-based perovskite solar cells, their long-term stability remains a major hurdle for commercialization. nih.govnih.govresearchgate.net Future research must address the following challenges:

Intrinsic and Extrinsic Degradation: Developing a deeper understanding of the intrinsic and extrinsic factors that lead to the degradation of formamidinium-based perovskites. nih.gov

Encapsulation and Packaging: Designing robust encapsulation and packaging strategies to protect the perovskite layer from environmental factors such as moisture and oxygen. pv-magazine.com

Scalable Manufacturing: Developing scalable and cost-effective manufacturing processes to enable the large-scale production of formamidinium-based perovskite devices. researchgate.net

Lead Toxicity: Addressing the environmental concerns associated with the lead content in perovskite materials and exploring lead-free alternatives. researchgate.net

Recent advancements have shown that incorporating two-dimensional (2D) perovskites can significantly improve the efficiency and durability of formamidinium lead iodide (FAPbI₃) solar cells. pv-magazine.com Cells with 2D templates have demonstrated the ability to not degrade after 20 days of operation in air, a significant improvement over those without, which degraded after just two days. pv-magazine.com Furthermore, the addition of an encapsulation layer to these 2D-templated cells has extended their stability to timescales approaching commercial viability, maintaining 97% of their efficiency for 1,000 hours at 85°C. pv-magazine.com Additives like formamidinium chloride (FACl) have also been shown to improve film quality and environmental stability, with devices maintaining 90% of their initial efficiency after 1200 hours in ambient air. rsc.orgresearchgate.net

ChallengePotential Solution
Long-Term StabilityIncorporation of 2D perovskites, use of additives like FACl. pv-magazine.comrsc.orgresearchgate.net
Environmental DegradationAdvanced encapsulation techniques. pv-magazine.com
ScalabilityDevelopment of scalable printing and coating methods.
Lead ToxicityResearch into lead-free perovskite compositions.

Q & A

Basic: How is Formamidine Hydroiodide synthesized and characterized in laboratory settings?

This compound is typically synthesized by reacting formamidine with hydroiodic acid under controlled conditions. Key steps include:

  • Purification : Recrystallization in anhydrous solvents (e.g., ethanol) to minimize water content, as moisture can degrade the compound .
  • Characterization :
    • Elemental analysis to confirm stoichiometry (C, H, N, I).
    • Nuclear Magnetic Resonance (NMR) for structural verification (¹H and ¹³C spectra).
    • X-ray Diffraction (XRD) to determine crystalline structure (if single crystals are obtained) .
  • Purity assessment : High-performance liquid chromatography (HPLC) or mass spectrometry for trace impurities .

Basic: What are the recommended handling and storage protocols for this compound?

  • Storage : Store at 2–8°C under an inert argon atmosphere to prevent hydrolysis or oxidation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
  • Waste disposal : Segregate waste and collaborate with certified environmental agencies for iodide-containing byproducts to avoid ecological contamination .

Basic: What are the primary research applications of this compound in materials science?

This compound is a precursor in perovskite solar cells, particularly for synthesizing formamidinium lead iodide (FAPbI₃), which exhibits superior thermal stability compared to methylammonium-based perovskites. Key applications include:

  • Solution-processed thin films : Dissolve in dimethylformamide (DMF) for spin-coating .
  • Bandgap tuning : Adjust halide ratios (e.g., mixing iodide with bromide) to optimize light absorption .
  • Stability studies : Compare degradation kinetics under humidity and heat to improve device longevity .

Advanced: How can researchers address discrepancies in reported thermal stability data for this compound?

Contradictory thermal decomposition temperatures (e.g., 242°C vs. higher values) may arise from varying moisture content or analytical methods. Mitigation strategies:

  • Comparative studies : Conduct thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere).
  • Environmental control : Use hermetically sealed pans to exclude moisture during testing .
  • Crystallographic validation : Pair TGA with XRD to correlate decomposition phases with structural changes .

Table 1 : Reported Thermal Properties of this compound

PropertyValue (Source)Methodological Notes
Decomposition Temperature242°C (dec.) Measured in open crucible, air
Solubility in DMFHigh (>100 mg/mL) Room temperature, anhydrous DMF

Advanced: What methodologies optimize this compound’s role in perovskite solar cell efficiency?

  • Precursor engineering : Combine with cesium iodide (CsI) to stabilize α-phase FAPbI₃, reducing lattice strain .
  • Additive screening : Introduce ionic liquids (e.g., 1-hexyl-3-methylimidazolium iodide) to passivate surface defects.
  • In-situ characterization : Use grazing-incidence XRD to monitor crystallization dynamics during annealing .

Advanced: How can researchers ensure reproducibility in synthesizing high-purity this compound?

  • Protocol standardization : Document reaction stoichiometry, solvent drying steps, and argon purge cycles .
  • Cross-lab validation : Share samples with independent labs for NMR and elemental analysis .
  • Batch tracking : Log synthesis dates, storage conditions, and impurity profiles (e.g., via HPLC retention times) .

Advanced: What analytical techniques resolve ambiguities in this compound’s solubility profile?

  • Phase diagrams : Construct solubility curves in mixed solvents (e.g., DMF:ethanol) using dynamic light scattering (DLS).
  • Spectroscopic probes : Utilize Raman spectroscopy to detect solvent-solute interactions at molecular levels .
  • High-throughput screening : Test solubility in 96-well plates with automated pipetting systems .

Advanced: How does trace metal content impact this compound’s performance in optoelectronic devices?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metals (e.g., Pb, Fe) at ppm levels .
  • Device correlation : Compare photovoltaic efficiency (e.g., PCE) across batches with varying metal impurities.
  • Chelation strategies : Introduce EDTA during synthesis to sequester metal contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.